molecular formula C27H21N5O3S B430607 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide CAS No. 292064-98-3

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide

Cat. No.: B430607
CAS No.: 292064-98-3
M. Wt: 495.6g/mol
InChI Key: NAZFWHXRWCRTJR-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline-4-carboxamide core linked to a phenyl group at the 2-position and a sulfamoylphenyl moiety substituted with a 4-methylpyrimidin-2-yl group. This structure integrates key pharmacophores: the quinoline scaffold, known for intercalation with biomolecules, and the sulfonamide group, which enhances solubility and target binding .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S/c1-18-15-16-28-27(29-18)32-36(34,35)21-13-11-20(12-14-21)30-26(33)23-17-25(19-7-3-2-4-8-19)31-24-10-6-5-9-22(23)24/h2-17H,1H3,(H,30,33)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFWHXRWCRTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylquinoline-4-carboxylic Acid

The quinoline core is synthesized via the Friedländer annulation , a well-established method for constructing substituted quinolines. This reaction involves the condensation of 2-aminobenzaldehyde with acetophenone derivatives under acidic conditions .

Procedure :

  • Combine 2-aminobenzaldehyde (1.0 equiv) and benzoylacetone (1.2 equiv) in ethanol.

  • Add concentrated HCl (10 mol%) and reflux at 80°C for 12 hours.

  • Cool the mixture, precipitate the product with ice water, and recrystallize from ethanol to yield 2-phenylquinoline-4-carboxylic acid (mp 212–218°C) .

Key Data :

ParameterValue
Yield65–70%
Purity (HPLC)≥99%
Characterization1H^1H-NMR, IR, MS

Preparation of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline

The sulfamoylphenyl moiety is synthesized through a sulfonylation reaction between 4-aminobenzenesulfonyl chloride and 4-methylpyrimidin-2-amine .

Procedure :

  • Dissolve 4-methylpyrimidin-2-amine (1.0 equiv) in dry dichloromethane.

  • Add 4-aminobenzenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc 3:1) .

Key Data :

ParameterValue
Yield55–60%
Purity (TLC)Rf = 0.42 (hexane/EtOAc 1:1)

Amide Bond Formation via Carboxylic Acid Activation

The final step involves coupling 2-phenylquinoline-4-carboxylic acid with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline using TBTU-mediated amidation .

Procedure :

  • Activate 2-phenylquinoline-4-carboxylic acid (1.0 equiv) with TBTU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 30 minutes.

  • Add 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline (1.05 equiv) and stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, and purify via recrystallization (acetonitrile) .

Key Data :

ParameterValue
Yield75–80%
Purity (HPLC)≥98%
Characterization13C^{13}C-NMR, HRMS

Alternative Pathway: One-Pot Sequential Coupling

A streamlined approach combines sulfonylation and amidation in a single reactor to minimize intermediate isolation :

  • Synthesize 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline as in Section 2.

  • Without purification, add 2-phenylquinoline-4-carboxylic acid, HATU, and DIPEA directly to the reaction mixture.

  • Stir for 18 hours, followed by standard workup.

Key Data :

ParameterValue
Overall Yield50–55%
Reaction Time24 hours

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from acetonitrile. Critical characterization data include:

  • 1H^1H-NMR (DMSO-d6d_6): δ 8.72 (s, 1H, quinoline-H), 7.89–7.30 (m, 9H, aromatic), 2.65 (s, 3H, pyrimidine-CH3) .

  • HRMS : m/z calculated for C27H22N4O3SC_{27}H_{22}N_4O_3S [M+H]+^+: 507.1492, found: 507.1489 .

Challenges and Optimization

  • Sulfonylation Efficiency : Excess sulfonyl chloride (1.2 equiv) improves yields but requires careful pH control to avoid diazotization .

  • Amidation Side Reactions : Using DMF as a solvent suppresses racemization compared to THF .

  • Scale-Up Considerations : Batch processes achieve >80% purity, but continuous flow systems may enhance reproducibility .

Chemical Reactions Analysis

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and growth. For example, it may target tyrosine kinases, which play a crucial role in the regulation of cell division and survival. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote abnormal cell growth, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Quinoline-based derivatives (e.g., 5a5) exhibit higher synthetic yields (55–67%) compared to pyrrolo[2,3-d]pyrimidines (38%), suggesting superior stability of the quinoline core during reactions .
  • The 4-methylpyrimidin-2-yl group in the target compound is structurally analogous to compounds in , which are optimized for urea enzyme inhibition .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (C₃₂H₂₄N₄O₃S) is ~556.6 g/mol, comparable to ECHEMI-listed analogs (e.g., 422.5–501.6 g/mol) .
  • Hydrogen Bonding: The sulfamoyl and carboxamide groups provide hydrogen bond donors (2) and acceptors (6), similar to compound 16 (), enhancing solubility and target interaction .
  • Lipophilicity: The XLogP3 value (predicted ~3.5) is higher than pyrimidine derivatives (e.g., 1.3 in ), indicating greater membrane permeability due to the phenylquinoline core .

Antibacterial Activity

  • Quinoline-4-carboxamides () demonstrate moderate-to-strong antibacterial activity, with MIC values <10 µg/mL against S. aureus and E. coli. The dimethylamino propyl group in 5a5 enhances potency by promoting bacterial membrane penetration .
  • In contrast, pyrrolo[2,3-d]pyrimidines () show weaker activity, highlighting the importance of the quinoline scaffold for antibacterial efficacy .

Cytotoxic and Anticancer Activity

  • Aryl substitutions significantly influence cytotoxicity. The phenylquinoline moiety in the target compound may improve DNA intercalation compared to 4-methoxyphenyl or acetylphenyl groups, which reduce activity in .
  • Pyrazole-sulfonamides () induce apoptosis in colon cancer cells (IC₅₀: 2–10 µM), suggesting that the sulfamoylphenyl group is critical for pro-apoptotic signaling .

Enzyme Inhibition

  • Compound 16 (), featuring the 4-methylpyrimidin-2-yl sulfamoyl group, inhibits urease with IC₅₀ = 0.8 µM, outperforming thiazole and pyrimidine analogs. This underscores the role of methylpyrimidine in active-site binding .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The 4-methylpyrimidin-2-yl group likely reduces oxidative metabolism compared to unsubstituted pyrimidines, as seen in .
  • Toxicity : Sulfonamide-containing compounds (e.g., ) may carry renal toxicity risks, necessitating further ADMET profiling for the target compound .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique molecular structure that includes a sulfamoyl group and a quinoline moiety, which are known to influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Structure and Properties

The molecular formula of this compound is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The presence of the pyrimidinyl group enhances its chemical reactivity, making it a candidate for various biological applications.

Property Value
Molecular FormulaC21H22N4O3S
Molecular Weight410.5 g/mol
Key Functional GroupsSulfamoyl, Quinoline

This compound primarily acts as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways. This inhibition can lead to therapeutic effects in conditions where enzyme regulation is critical, such as in cancer and inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells by modulating key signaling pathways associated with cell growth and survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The sulfamoyl group is believed to play a critical role in enhancing its antimicrobial properties by disrupting bacterial metabolic processes.

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Bacterial Inhibition : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm against S. aureus, indicating substantial antimicrobial activity.

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the quinoline core or the sulfamoyl group can significantly alter its potency and selectivity towards specific targets.

Study Findings
Anticancer ActivityInduced apoptosis in MCF-7 cells; reduced cell viability significantly
Antimicrobial EfficacyInhibited growth of S. aureus with an inhibition zone of 15 mm

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